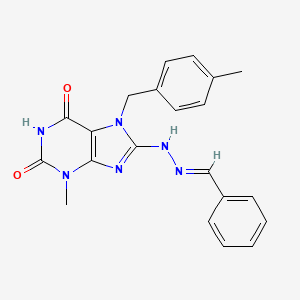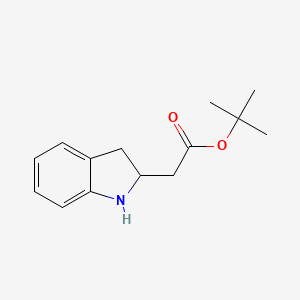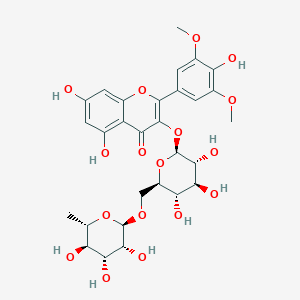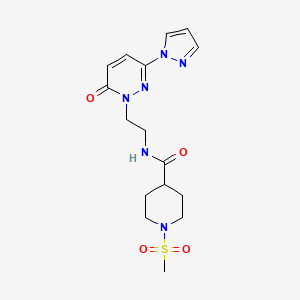![molecular formula C12H18Cl2N2 B2987187 1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride CAS No. 2197056-45-2](/img/structure/B2987187.png)
1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride (also known as 1,3-DHP) is an organic compound with a unique chemical structure and a wide range of applications. It is a member of the piperidine family of compounds, and is composed of a spirocyclic ring structure with an indole ring attached to a piperidine ring. 1,3-DHP has been extensively studied due to its potential applications in synthetic chemistry and biochemistry. It is a versatile compound that can be used as a building block in organic synthesis, and has been used to synthesize a variety of compounds, including biologically active compounds such as pharmaceuticals and natural products. 1,3-DHP also has potential applications in the study of biochemical and physiological processes, as it is capable of binding to various biomolecules and modulating their activity. In
科学的研究の応用
Synthesis and Chemical Reactivity
1,3-Dihydrospiro[indole-2,4'-piperidine] derivatives have been explored for their synthetic versatility and reactivity. Shachkus and Degutis (1988) demonstrated that these derivatives could be obtained through the reaction of 2-methylene-2,3-dihydro-1H-indole derivatives with acrylamide in proton-containing solvents, leading to compounds that exhibit interesting chemical properties (Shachkus & Degutis, 1988). Furthermore, the reaction of these derivatives with perchloric acid results in the formation of 2-(3-Carbamoylpropyl)-3H-indolium perchlorates, indicating their potential for further chemical transformations.
Antitumor and Antimicrobial Applications
The antitumor and antimicrobial applications of spiro compounds related to 1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride have been a focus of recent research. Girgis et al. (2015) synthesized antitumor active dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones through azomethine ylide cycloaddition reactions, showing higher potency against certain cancer cell lines compared to standard references like cisplatin and doxorubicin hydrochloride (Girgis et al., 2015). Dandia, Jain, and Laxkar (2013) reported the synthesis of highly functionalized dispiro heterocycles with good to excellent yields, which exhibited notable antimicrobial and antitubercular activities (Dandia, Jain, & Laxkar, 2013).
Pharmaceutical Research
In pharmaceutical research, the structural motif of spiro[indoline-3,4'-piperidine] has been identified as significant due to its presence in numerous bioactive compounds. Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized, showing efficacy as c-Met/ALK dual inhibitors with potential antitumor activities (Jingrong Li et al., 2013). Additionally, novel spiropiperidines have been evaluated for their potential as antidepressants, with some derivatives showing marked activity in in vivo assays, suggesting their atypical profile compared to traditional tricyclic antidepressants (H. Ong et al., 1983).
Methodological Advancements
Methodological advancements in the synthesis of spiro compounds related to 1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride have been reported, including diastereoselective syntheses of spiro[indoline-3,4'-pyridin]-2-yl)carbamates via AgOTf/Ph3P-catalyzed tandem cyclizations, demonstrating the efficiency and versatility of synthetic strategies for accessing complex spirostructures (Guoduan Liang et al., 2020).
特性
IUPAC Name |
spiro[1,3-dihydroindole-2,4'-piperidine];dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12;;/h1-4,13-14H,5-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNQCAAEYQYIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2987107.png)

![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)

![[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2987114.png)
![2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2987115.png)


![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2987120.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2987123.png)

